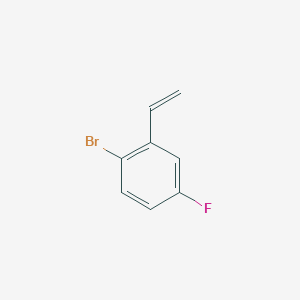

1-Bromo-2-ethenyl-4-fluorobenzene

Overview

Description

1-Bromo-2-ethenyl-4-fluorobenzene is an organic compound with the molecular formula C8H6BrF. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a fluorine atom, and an ethenyl group. This compound is known for its unique chemical properties and is used in various scientific research applications, particularly in organic synthesis and pharmaceutical development .

Preparation Methods

The synthesis of 1-Bromo-2-ethenyl-4-fluorobenzene typically involves multi-step organic reactions. One common method starts with the bromination of 2-ethenyl-4-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-2-ethenyl-4-fluorobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine and fluorine substituents. Common reagents include bromine, chlorine, and nitrating agents.

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.

Oxidation and Reduction: The ethenyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form ethyl derivatives

Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-ethenyl-4-fluoroaniline.

Scientific Research Applications

1-Bromo-2-ethenyl-4-fluorobenzene is utilized in various scientific research fields:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceutical Development: The compound is used in the development of new drugs, particularly those targeting specific receptors or enzymes in the body.

Material Science: It is employed in the synthesis of polymers and other materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethenyl-4-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ethenyl group can participate in addition reactions, while the fluorine atom influences the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

1-Bromo-2-ethenyl-4-fluorobenzene can be compared with other similar compounds such as:

1-Bromo-4-fluorobenzene: Lacks the ethenyl group, making it less reactive in addition reactions.

2-Bromo-4-fluorotoluene: Contains a methyl group instead of an ethenyl group, affecting its reactivity and applications.

1-Bromo-2-fluorobenzene: Similar structure but without the ethenyl group, leading to different chemical properties and uses.

The uniqueness of this compound lies in its combination of substituents, which provides a balance of reactivity and stability, making it valuable in various chemical syntheses and applications.

Biological Activity

1-Bromo-2-ethenyl-4-fluorobenzene is a halogenated aromatic compound with the molecular formula C8H7BrF. This compound is characterized by its unique structure, which includes a bromine atom, a fluorine atom, and an ethenyl group attached to a benzene ring. The presence of these substituents significantly influences its reactivity and potential biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The bromine and fluorine atoms are known to enhance lipophilicity, which can improve membrane permeability and facilitate interactions with cellular components. Additionally, the ethenyl group may contribute to the compound's reactivity through electrophilic addition reactions.

Toxicological Profile

Research indicates that halogenated compounds like this compound can exhibit various toxic effects depending on their concentration and exposure route. For instance:

- Acute Toxicity : Studies have shown that compounds with similar structures can have median lethal doses (LD50) in the range of 2,200 to 3,200 mg/kg in animal models, indicating significant acute toxicity at high doses .

- Chronic Effects : Long-term exposure may lead to adverse effects on liver and kidney function, as well as potential carcinogenicity due to the formation of reactive metabolites .

Case Studies

- Neurotoxicity Assessment : In a study evaluating the neurotoxic effects of halogenated compounds, exposure to this compound resulted in observable neurological deficits in rodents, including tremors and impaired motor coordination .

- Reproductive Toxicity : Another investigation focused on reproductive outcomes following exposure to similar compounds. Results indicated that exposure during gestation led to decreased fetal viability and developmental abnormalities in offspring .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Synthesis and Reactivity

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (like bromine and fluorine) can modulate the reactivity of the benzene ring. This compound has been utilized in various synthetic applications due to its unique reactivity profile.

Environmental Impact

Research has also highlighted the environmental persistence of halogenated compounds. The degradation pathways often involve microbial metabolism, which can lead to the formation of less harmful products or potentially more toxic intermediates.

Q & A

Q. Basic: What are the standard synthetic routes for 1-Bromo-2-ethenyl-4-fluorobenzene?

Methodological Answer:

The compound can be synthesized via bromination of 4-fluoro-2-ethenylbenzene using bromine (Br₂) or N-bromosuccinimide (NBS) under radical initiation. Alternatively, a Suzuki coupling may be employed, starting from 1-bromo-4-fluorobenzene and vinylboronic acid, using a palladium catalyst (e.g., Pd(PPh₃)₄) in a THF/water solvent system. Reaction optimization includes temperature control (60–80°C) and inert atmosphere (N₂/Ar) to prevent side reactions .

Q. Basic: How is the purity of this compound validated in research settings?

Methodological Answer:

Purity is assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection. Nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (MS) confirm structural integrity. For example, ¹H NMR should show distinct peaks for the ethenyl group (δ 5.2–5.8 ppm) and aromatic protons (δ 6.8–7.5 ppm). GC retention times or HPLC area-percent values ≥95% indicate acceptable purity .

Q. Advanced: How do substituents (Br, F, ethenyl) influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The bromine atom acts as an electrophilic site for cross-coupling (e.g., Suzuki, Heck). The fluorine atom induces electron-withdrawing effects, stabilizing intermediates and directing regioselectivity. The ethenyl group can participate in cycloaddition or polymerization reactions. Comparative studies with analogs (e.g., 1-bromo-4-chloro-2-ethynylbenzene) reveal that fluorine’s electronegativity reduces electron density at the ortho position, altering reaction kinetics .

Q. Advanced: What challenges arise in crystallographic refinement of this compound?

Methodological Answer:

Heavy atoms (Br) cause absorption errors, requiring multi-scan corrections in X-ray diffraction. The ethenyl group’s flexibility may lead to disorder, resolved using SHELXL’s restraints (e.g., DFIX, SIMU). High-resolution data (d-spacing < 0.8 Å) and twin refinement (via TWIN/BASF) improve accuracy. Validation tools like PLATON check for missed symmetry or voids .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Use fume hoods and personal protective equipment (gloves, goggles) due to bromine’s toxicity and volatility. Avoid inhalation; store in amber glass under inert gas. Spills require neutralization with sodium bicarbonate. Toxicity data from EPA DSSTox (DTXSID701223664) indicate acute oral LD₅₀ > 500 mg/kg, but chronic exposure risks necessitate proper waste disposal .

Q. Advanced: How can contradictory spectroscopic data (e.g., NMR shifts) be resolved for this compound?

Methodological Answer:

Contradictions arise from solvent effects, concentration, or impurities. Use deuterated solvents (CDCl₃, DMSO-d₆) for consistency. 2D NMR (COSY, HSQC) clarifies coupling patterns. Compare with databases (PubChem CID 2736551) or synthesize analogs (e.g., 1-bromo-4-chloro-2-fluorobenzene) to isolate substituent contributions .

Q. Advanced: What computational methods predict the compound’s reactivity in catalytic systems?

Methodological Answer:

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to model electrophilicity. Software like Gaussian or ORCA simulates transition states in cross-coupling. Solvent effects are incorporated via PCM models. Experimental validation compares computed activation energies with kinetic data from Arrhenius plots .

Q. Basic: How is the compound used as an intermediate in pharmaceutical research?

Methodological Answer:

It serves as a precursor in synthesizing fluorinated bioactive molecules. For example, coupling with heterocycles (e.g., pyrazoles) generates candidates for kinase inhibitors. In vitro assays (e.g., cytotoxicity) require validation under controlled conditions, adhering to ethical guidelines for non-medical use .

Q. Advanced: What analytical techniques differentiate positional isomers (e.g., 1-bromo-3-fluoro vs. 1-bromo-4-fluoro derivatives)?

Methodological Answer:

NOESY NMR identifies spatial proximity of substituents. IR spectroscopy detects C-F stretching frequencies (1120–1250 cm⁻¹), varying with substitution patterns. High-resolution MS distinguishes exact masses (e.g., C₈H₆BrF: 199.9584 vs. 199.9585). X-ray crystallography provides unambiguous confirmation .

Q. Advanced: How do reaction conditions (solvent, catalyst loading) optimize yield in large-scale synthesis?

Methodological Answer:

Design of experiments (DoE) evaluates variables: solvent polarity (e.g., DMF vs. THF), catalyst concentration (0.5–5 mol% Pd), and temperature. Response surface methodology identifies optimal conditions. For example, NBS in acetonitrile at 70°C maximizes bromination efficiency (>85% yield). Scale-up requires quenching protocols to mitigate exotherms .

Properties

IUPAC Name |

1-bromo-2-ethenyl-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBWASPURDORDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459779 | |

| Record name | 1-Bromo-2-ethenyl-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828267-47-6 | |

| Record name | 1-Bromo-2-ethenyl-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=828267-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-ethenyl-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-ethenyl-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.